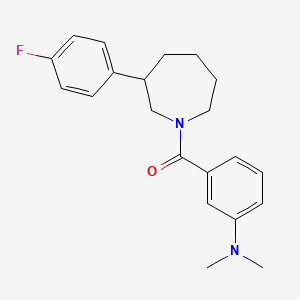

(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)azepan-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O/c1-23(2)20-8-5-7-17(14-20)21(25)24-13-4-3-6-18(15-24)16-9-11-19(22)12-10-16/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDOHYJZIJPHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, a compound characterized by its complex structure featuring a dimethylamino group and a fluorophenyl moiety within an azepanone framework, has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H25FN2O, with a molecular weight of 340.4 g/mol. The compound's structure is pivotal in determining its biological activity, particularly due to the presence of functional groups that can interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H25FN2O |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1797859-40-5 |

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, primarily as stimulants . Preliminary studies suggest that such compounds can enhance levels of neurotransmitters like dopamine and norepinephrine, potentially impacting mood and cognitive functions.

The biological activity of this compound may be attributed to its ability to inhibit monoamine oxidase enzymes, which play a crucial role in neurotransmitter metabolism. The dimethylamino group is known to enhance the binding affinity to various receptors, thereby improving therapeutic efficacy against conditions such as depression and anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the effects of structurally related compounds on neuronal health and behavior:

- Neuroprotective Effects : A study on novel derivatives indicated that compounds with similar structural features significantly suppressed neuronal cell death induced by oxidative stress. The effectiveness was notably influenced by the alkyl chain length attached to the oxindole skeleton .

- Stimulant Properties : Research highlighted that this compound acts as a stimulant, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. These compounds exhibit varying degrees of biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Dimethylaminobenzaldehyde | Structure | Precursor for synthesizing various pharmaceuticals |

| 4-Fluorobenzoyl chloride | Structure | Used in acylation reactions |

| 3-Azepanone derivatives | Structure | Exhibit varying degrees of biological activity |

Q & A

Q. What synthetic routes are recommended for (3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves multi-step reactions, including azepane ring formation and functional group coupling. Key steps include:

- Step 1: Formation of the azepane intermediate via cyclization of a diamine precursor under basic conditions (e.g., NaH in DMF) .

- Step 2: Coupling the azepane intermediate with fluorophenyl and dimethylaminophenyl groups using nucleophilic substitution or Friedel-Crafts acylation .

Yield Optimization Factors:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Polar aprotic (DMF, DCM) | Enhances reaction kinetics |

| Temperature | 50–80°C | Balances reaction rate vs. decomposition |

| Catalyst | Lewis acids (e.g., AlCl₃) | Accelerates acylation |

| Purification | Column chromatography (silica gel) | Reduces impurities |

Reference:

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR: Assigns proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm, fluorophenyl aromatic signals at δ 6.8–7.4 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺]⁺ ~369.2 g/mol) and fragmentation patterns .

- FT-IR: Identifies carbonyl stretching (~1680 cm⁻¹) and amine/fluorophenyl vibrations .

Q. How can researchers address poor solubility of this compound in aqueous assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous compatibility .

- Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) via post-synthetic modification .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced Research Questions

Q. How should contradictory bioactivity results in different assay systems be analyzed?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, dose-response noise). Steps to resolve:

Dose-Response Reproducibility: Repeat assays with triplicate technical/biological replicates .

Cell Line Profiling: Test across diverse cell lines (e.g., cancer vs. normal) to identify selectivity .

Target Engagement Studies: Use SPR or ITC to validate direct binding to hypothesized targets (e.g., kinases, GPCRs) .

Case Study:

A study on analogous fluorophenyl-azepane derivatives showed 10-fold potency differences between HEK293 and HeLa cells due to differential receptor expression .

Reference:

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with target crystal structures (e.g., PDB IDs for serotonin receptors) .

- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS/AMBER) .

- QSAR Modeling: Correlate substituent effects (e.g., fluorophenyl position) with activity data .

Example Workflow:

Generate 3D conformers from SMILES/InChI (e.g., C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CN(C)C) .

Dock into ATP-binding pocket of a kinase target.

Validate with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can metabolic stability be assessed to prioritize this compound for in vivo studies?

Methodological Answer:

- Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS .

- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Plasma Stability Assays: Incubate in plasma (37°C, 1–24 hrs) and quantify degradation .

Data Interpretation:

| Parameter | Criteria for Progression |

|---|---|

| t₁/₂ (microsomes) | >30 min |

| CYP Inhibition IC₅₀ | >10 µM |

| Plasma Stability | >80% remaining at 4 hrs |

Q. What strategies optimize selectivity over off-target receptors in structural analogs?

Methodological Answer:

- Scaffold Hopping: Modify the azepane ring to piperidine or morpholine to reduce off-target binding .

- Fragment Replacement: Substitute 4-fluorophenyl with bioisosteres (e.g., thiophene) .

- Selectivity Screening: Profile against panels of 100+ kinases/GPCRs (e.g., Eurofins Cerep) .

Case Study:

Replacing dimethylamino with a pyridinyl group in a related compound reduced hERG channel binding by 50% .

Reference:

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

Methodological Answer:

Core Modifications: Vary azepane ring size (6–8 membered) and substituents (e.g., 3- vs. 4-fluorophenyl) .

Functional Group Scanning: Test electron-withdrawing (NO₂) vs. donating (OCH₃) groups on the aryl ketone .

Bioisosteric Replacement: Replace ketone with sulfone or amide to modulate polarity .

SAR Table:

| Modification | Activity Trend (IC₅₀, nM) | Notes |

|---|---|---|

| 4-Fluorophenyl | 120 ± 15 | Baseline |

| 3-Fluorophenyl | 85 ± 10 | Enhanced potency |

| Ketone → Amide | 450 ± 30 | Reduced permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.